((2,6-Difluorophenyl)sulfonyl)leucine
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Overview
Description
((2,6-Difluorophenyl)sulfonyl)leucine is a chemical compound characterized by the presence of a difluorophenyl group attached to a sulfonyl group, which is further linked to a leucine amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2,6-Difluorophenyl)sulfonyl)leucine typically involves the following steps:
Activation of the Difluorophenyl Group: The difluorophenyl group is activated using reagents such as chlorosulfonic acid to form the corresponding sulfonyl chloride.
Coupling with Leucine: The activated difluorophenyl sulfonyl chloride is then coupled with leucine under controlled conditions, often using coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: ((2,6-Difluorophenyl)sulfonyl)leucine can undergo various chemical reactions, including:
Oxidation: The leucine moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The sulfonyl group can be reduced to sulfides or sulfoxides.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.
Major Products Formed:
Oxidation: Leucine carboxylic acid derivatives.
Reduction: Sulfides or sulfoxides.
Substitution: Substituted difluorophenyl derivatives.
Scientific Research Applications
((2,6-Difluorophenyl)sulfonyl)leucine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and modulation of biological pathways.
Medicine: Explored for its therapeutic potential in drug discovery and development, particularly in the treatment of diseases involving protein-protein interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which ((2,6-Difluorophenyl)sulfonyl)leucine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
((2,6-Difluorophenyl)sulfonyl)leucine can be compared to other similar compounds, such as:
((2,6-Difluorophenyl)sulfonyl)glycine: Similar structure but with glycine instead of leucine.
2,6-Difluorobenzenesulfonyl chloride: A related sulfonyl chloride compound without the amino acid moiety.
Indole derivatives: Compounds containing the indole nucleus, which also exhibit various biological activities.
Properties
Molecular Formula |
C12H15F2NO4S |
---|---|
Molecular Weight |
307.32 g/mol |
IUPAC Name |
2-[(2,6-difluorophenyl)sulfonylamino]-4-methylpentanoic acid |
InChI |
InChI=1S/C12H15F2NO4S/c1-7(2)6-10(12(16)17)15-20(18,19)11-8(13)4-3-5-9(11)14/h3-5,7,10,15H,6H2,1-2H3,(H,16,17) |
InChI Key |
IIGHSDKFBXXTLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=C(C=CC=C1F)F |
Origin of Product |
United States |
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